Product packaging for 2-(Dibenzylamino)cyclobutanol(Cat. No.:CAS No. 2205384-26-3)

2-(Dibenzylamino)cyclobutanol

Cat. No.: B1487275
CAS No.: 2205384-26-3
M. Wt: 267.4 g/mol
InChI Key: KZHPUOOVICRESI-UHFFFAOYSA-N
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Description

2-(Dibenzylamino)cyclobutanol is a synthetic organic compound featuring a cyclobutanol core substituted with a dibenzylamino group. This structure combines a strained four-membered carbocycle with a tertiary amine, making it a potential intermediate or scaffold in medicinal chemistry and drug discovery research. The dibenzylamino group is a common feature in compounds investigated for various biological activities. For instance, certain dibenzylamine derivatives have been studied for their potential inhibitory effects on proteins like Cholesteryl Ester Transfer Protein (CETP), which is a target in research for hyperlipidemia and atherosclerosis . The presence of the basic amino group and the polar alcohol moiety suggests potential for hydrogen bonding, which can be exploited in the design of molecules that interact with specific biological targets. In early-stage research, such a compound would typically be of interest as a building block for the synthesis of more complex molecules or as a core structure for the development of compound libraries in high-throughput screening (HTS) campaigns . Its value lies in its utility in structure-activity relationship (SAR) studies, where researchers systematically modify its structure to explore and optimize interactions with a target of interest. Modern drug discovery often leverages computational tools like molecular docking to predict how a small molecule might bind to a protein target, helping to prioritize compounds for synthesis and testing . As with all reagents of this nature, this compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO B1487275 2-(Dibenzylamino)cyclobutanol CAS No. 2205384-26-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dibenzylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c20-18-12-11-17(18)19(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17-18,20H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHPUOOVICRESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N(CC2=CC=CC=C2)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Pathways and Chemical Transformations of 2 Dibenzylamino Cyclobutanol Derivatives

Ring Transformations of Cyclobutane (B1203170) Core

The cyclobutane ring in these molecules can undergo several types of structural reorganization, primarily driven by the release of ring strain, which is approximately 26 kcal/mol.

Ring expansion reactions transform the four-membered cyclobutane core into larger, more stable five- or six-membered rings. These transformations are of significant synthetic utility and can be initiated through various methods.

Photochemical methods provide a powerful means to achieve ring expansion. One common strategy involves the photochemical [2+2] cycloaddition of an enol ether of a cyclic ketone with an olefin. rsc.org The resulting cyclobutanol (B46151) derivative can then undergo a β-scission of the alkoxyl radical, leading to a two-carbon ring expansion. rsc.org For instance, the trimethylsilyl (B98337) enol ethers of β-tetralone and β-indanone have been successfully expanded to benzocyclooctane and benzocycloheptane rings, respectively, using this sequence. rsc.org Another approach involves the photochemical rearrangement of N-vinylpyrrolidinones, which can be considered structural analogs, to yield azepin-4-ones, effectively expanding a five-membered ring to a seven-membered one. nih.gov These reactions often proceed through radical intermediates, where the cleavage of the cyclobutane ring is driven by the formation of a more stable radical and the release of ring strain. researchgate.net

Various transition metals catalyze the ring expansion of cyclobutanol and cyclobutanone (B123998) derivatives, offering a versatile and often highly regioselective route to larger cyclic systems. numberanalytics.compsu.edu These reactions typically involve the coordination of the metal to a functional group, followed by a rearrangement that incorporates one of the cyclobutane carbons into the expanded ring. psu.edu

Different metal catalysts can lead to distinct reaction pathways and products:

Gold(I) catalysts have been shown to effectively promote the ring expansion of 1-alkynylcyclobutanols to yield alkylidene-cyclopentanones. psu.edu

Iron catalysts , such as FeBr₃, facilitate the aminative ring expansion of cyclobutanol derivatives with an aminating agent to synthesize 1-pyrrolines. organic-chemistry.org

Palladium catalysts enable the ring expansion of cyclobutanols with 2-haloanilines to produce benzazepines, which are seven-membered N-containing heterocycles. rsc.org

Rhodium(II) catalysts can induce the ring expansion of ortho-cyclobutanol-substituted aryl azides, providing access to medium-sized N-heterocycles. nih.gov

Scandium triflate (Sc(OTf)₃) catalyzes the homologation of arylcyclobutanones with trimethylsilyldiazomethane (B103560), leading preferentially to ring-expanded enolsilanes. organic-chemistry.orgnih.gov

The choice of metal and ligands can be crucial in controlling the regioselectivity of the rearrangement. organic-chemistry.orgnih.gov

Table 1: Overview of Metal-Catalyzed Ring Expansion Reactions

Catalyst System Substrate Type Product Type Reference
Gold(I) complexes 1-Alkynylcyclobutanols Alkylidene-cyclopentanones psu.edu
Iron(III) bromide (FeBr₃) Cyclobutanol derivatives 1-Pyrrolines organic-chemistry.org
Palladium complexes Cyclobutanols Benzazepines rsc.org
Rhodium(II) complexes ortho-Cyclobutanol-substituted aryl azides Medium-sized N-heterocycles nih.gov

Diazomethane (B1218177) (CH₂N₂) and its derivatives are classic reagents for one-carbon homologation, which includes the expansion of cyclic ketones. masterorganicchemistry.com The reaction of a cyclobutanone derivative with diazomethane can lead to a cyclopentanone. This process is often part of the well-known Tiffeneau-Demjanov rearrangement. wikipedia.orgd-nb.info

The Tiffeneau-Demjanov rearrangement is a versatile method for the one-carbon ring expansion of β-amino alcohols. numberanalytics.comwikipedia.orgsynarchive.com The reaction is initiated by treating the amino alcohol with nitrous acid, which generates a diazonium salt in situ. d-nb.info This is followed by the loss of nitrogen gas and a researchgate.netluc.edu-alkyl shift, leading to the ring-expanded ketone. d-nb.info For cyclobutanol derivatives bearing an adjacent aminomethyl group, this reaction provides a reliable route to cyclopentanones. wikipedia.orgorganicreactions.org While not a direct reaction with diazomethane, the underlying principle of generating a reactive species that facilitates alkyl migration for ring expansion is similar. masterorganicchemistry.comd-nb.info More direct approaches utilize trimethylsilyldiazomethane with a Lewis acid catalyst, such as Sc(OTf)₃, to expand arylcyclobutanones to the corresponding cyclopentanones. organic-chemistry.orgnih.gov

While less common than ring expansion, ring contraction of the cyclobutane core can occur under specific conditions to form highly functionalized cyclopropyl (B3062369) derivatives. This transformation is notable because it proceeds against the general thermodynamic driving force of relieving ring strain. The Tiffeneau-Demjanov rearrangement, typically known for ring expansion, can be engineered to induce ring contraction if the amine group is positioned within the ring itself. d-nb.info

More direct examples include the treatment of 2-alkylidenecyclobutanols with acid or heat, which can cause a rearrangement to 1-alkylcyclopropyl carbonyl compounds. rsc.org Similarly, 2-bromo- or 2-tosyloxy-cyclobutanones can undergo ring contraction when treated with reducing agents like lithium aluminium hydride or with Grignard reagents. rsc.org These reactions highlight the nuanced reactivity of the cyclobutane system, where the specific substitution pattern and reaction conditions dictate the final structural outcome.

Table 2: Conditions for Ring Contraction of Cyclobutane Derivatives

Starting Material Reagents/Conditions Product Reference
2-Alkylidenecyclobutanols 5% H₂SO₄ or Heat 1-Alkylcyclopropyl carbonyl compounds rsc.org
2-Bromo- or 2-tosyloxy-cyclobutanones Lithium aluminium hydride or Grignard reagents Cyclopropyl derivatives rsc.org

The cyclobutane ring can be opened through oxidative cleavage reactions, yielding linear, functionalized molecules. These reactions often proceed through radical or cationic intermediates. For example, the cobalt-catalyzed aerobic oxidation of cyclobutanols leads to a ring-expansion process that incorporates molecular oxygen to form 1,2-dioxanols. nih.gov This reaction involves the formation of an alkoxy radical, which drives the regioselective cleavage of the more substituted C-C bond of the cyclobutane ring. nih.gov

In other systems, such as cyclobutane pyrimidine (B1678525) dimers, photochemically generated nitrate (B79036) radicals can induce oxidative cleavage. nih.gov This process is believed to occur via a one-electron oxidation to form a cyclobutane radical cation, which then fragments into monomeric units. nih.gov The oxidative cleavage of aromatic rings, which can be part of a fused system with a cyclobutane, often involves dioxygenase enzymes and can proceed through dioxetane intermediates to yield products containing aldehyde or carboxylic acid functional groups. researchgate.net Similarly, the oxidative cleavage of cyclic acetals with hypervalent iodine reagents can open rings to form glycol monoesters. nih.gov These methods underscore the susceptibility of the cyclobutane ring to cleavage under oxidative conditions, providing a pathway to acyclic structures.

Ring Rearrangement Metathesis (RRM) in Spiro-Annulated Cyclobutanes

Ring-rearrangement metathesis (RRM) serves as a powerful strategy for the synthesis of complex spiro-annulated cyclobutane derivatives. niscpr.res.inniscpr.res.in These spirocyclic structures are significant due to their presence in the core of various natural products and their increasing importance in medicinal chemistry and drug design. niscpr.res.in The synthesis often begins with a ketene (B1206846) [2+2] cycloaddition to form the initial cyclobutane ring, followed by the introduction of olefinic side chains necessary for the metathesis reaction. niscpr.res.in

For instance, a dichlorocyclobutanone intermediate can be subjected to allylation. niscpr.res.in Subsequent treatment with a Grubbs catalyst initiates the ring-rearrangement metathesis. This process can lead to the formation of intricate tetracyclic and pentacyclic frameworks containing a spiro-annulated cyclobutane core. niscpr.res.inniscpr.res.in These resulting structures can serve as key building blocks for synthesizing angular triquinanes and sesquiterpenoids. niscpr.res.in

A new rearrangement reaction has been described for spirocyclic cyclobutane N-halo aminals. nih.gov This process, promoted by N-halosuccinimides, results in bicyclic amidines through a pathway that involves N-halogenation, cyclobutane ring expansion via a 1,2-C-to-N migration, and N-X bond cleavage. nih.gov

Stereoselective Conversions of the Hydroxyl Group

Mitsunobu Reaction for Configuration Inversion

The Mitsunobu reaction is a cornerstone of organic synthesis for achieving the stereochemical inversion of secondary alcohols, a critical transformation in the synthesis of chiral molecules. missouri.edunih.gov This reaction converts an alcohol into various other functional groups with a predictable inversion of its stereocenter. wikipedia.org The process typically involves an alcohol, a nucleophile (often an acidic compound), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgatlanchimpharma.com

The mechanism proceeds through the formation of an alkoxyphosphonium salt, which acts as an excellent leaving group. missouri.edu A subsequent Sₙ2 attack by the nucleophile on the carbon atom bearing the hydroxyl group leads to the displacement of the leaving group and, consequently, a complete inversion of the stereochemical configuration. nih.gov

Common Reagents in Mitsunobu Reactions
RoleExample CompoundAbbreviation
PhosphineTriphenylphosphinePPh₃
AzodicarboxylateDiethyl azodicarboxylateDEAD
AzodicarboxylateDiisopropyl azodicarboxylateDIAD
AzodicarboxylateDi-(4-chlorobenzyl)azodicarboxylateDCAD

The choice of nucleophile is broad, but it should generally be acidic to facilitate the reaction. organic-chemistry.org For the synthesis of chiral amines from alcohols, nucleophiles like phthalimide (B116566) or hydrogen azide (B81097) are commonly employed. missouri.eduorganic-chemistry.org The versatility and high stereoselectivity of the Mitsunobu reaction make it an indispensable tool for manipulating the stereochemistry of complex molecules derived from 2-(dibenzylamino)cyclobutanol. missouri.edu

Transformations Involving the Dibenzylamino Group

Hydrodebenzylation Methodologies

The dibenzylamino group is a common protecting group for amines in organic synthesis. Its removal, a process known as hydrodebenzylation, is a critical step in many synthetic routes. A standard and effective method for this transformation is catalytic hydrogenation.

This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The process involves the hydrogenolysis of the C-N bonds of the benzyl (B1604629) groups, leading to the formation of the deprotected primary or secondary amine and toluene (B28343) as a byproduct. The reaction conditions are generally mild, ensuring the preservation of other functional groups within the molecule.

Typical Conditions for Hydrodebenzylation
CatalystHydrogen SourceSolventTypical Temperature
Palladium on Carbon (Pd/C)H₂ gasMethanol, Ethanol, or Ethyl AcetateRoom Temperature
Palladium Hydroxide on Carbon (Pearlman's Catalyst)H₂ gasEthanolRoom Temperature

Nucleophilic Additions and Substitutions on Cyclobutane Scaffolds

The synthesis of densely functionalized cyclobutanes, particularly those with quaternary stereocenters, presents a significant synthetic challenge. nih.gov Sequential photocatalysis has emerged as a strategy to construct these complex scaffolds. nih.gov This can involve a [2+2] photocycloaddition followed by a photoredox-catalyzed reaction to form C-C bonds. nih.gov The presence of a dibenzylamino group can influence the reactivity and stereoselectivity of nucleophilic additions and substitutions on the cyclobutane ring due to its steric bulk and electronic effects.

Radical-Mediated Cleavage of C-C Bonds Adjacent to Amino Functionality

The activation and cleavage of C-C sigma bonds are advanced techniques in synthetic chemistry. nih.govrsc.org While often challenging, radical-mediated processes have been developed for the cleavage of C-C bonds in cyclic systems. rsc.orgnih.gov In the context of cyclobutanol derivatives, the cleavage of C-C bonds can be initiated through radical pathways, often facilitated by the relief of ring strain.

Mechanistically, the process can involve a radical-mediated 'radical clock'-type ring opening. The cleavage of C-C bonds in unstrained systems, such as cyclohexanones and cyclopentanones, has been achieved under mild conditions with the help of an in-situ formed side-chain aryl radical. nih.govnih.govresearchgate.net While research on the direct radical-mediated cleavage adjacent to the amino functionality in this compound is specific, the principles from related cyclic systems suggest that such transformations are feasible and could offer novel synthetic routes. nih.govscilit.com

Functional Group Interconversions on Cyclobutane Derivatives

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. ic.ac.uk For derivatives of this compound, both the hydroxyl and the dibenzylamino groups can be manipulated to introduce new functionalities or to prepare for subsequent chemical transformations. fiveable.meimperial.ac.uk

The hydroxyl group can undergo a variety of reactions typical of secondary alcohols. imperial.ac.uk Oxidation of the alcohol provides access to the corresponding cyclobutanone. imperial.ac.uk This transformation is fundamental, as cyclobutanones are versatile intermediates for further functionalization. luc.edu Conversely, the hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or halide, to facilitate nucleophilic substitution reactions. vanderbilt.edu The Mitsunobu reaction, for instance, allows for the conversion of the alcohol to other functionalities like azides with inversion of stereochemistry. vanderbilt.edu

The dibenzylamino group is relatively stable, but the benzyl groups can be removed under hydrogenolysis conditions (e.g., using H₂ gas and a palladium catalyst) to yield the primary amine. This deprotection is a critical step for introducing new substituents on the nitrogen atom, for example, through acylation to form amides or reaction with electrophiles. libretexts.org

The table below summarizes key functional group interconversions applicable to this compound derivatives.

Starting Functional GroupReagent(s) and ConditionsProduct Functional GroupReference(s)
Secondary Alcohol (-CHOH)Cr(VI) reagents (e.g., PCC, PDC)Ketone (-C=O) imperial.ac.uk
Secondary Alcohol (-CHOH)TsCl, pyridineTosylate (-OTs) vanderbilt.edu
Secondary Alcohol (-CHOH)Ph₃P, DEAD, HN₃Azide (-N₃) (with inversion) vanderbilt.edu
Dibenzylamino (-N(Bn)₂)H₂, Pd/CPrimary Amine (-NH₂)
Primary Amine (-NH₂)Acyl chloride (RCOCl), baseAmide (-NHCOR) libretexts.org
Ketone (-C=O)NaBH₄, MeOHSecondary Alcohol (-CHOH) ic.ac.uk

These interconversions are crucial for modifying the core structure and preparing precursors for more complex molecular architectures. The choice of reagents is critical to ensure chemoselectivity, particularly when multiple reactive sites are present in the molecule. nih.gov

Regioselective and Diastereoselective Reactions

The inherent stereochemistry of this compound derivatives plays a crucial role in directing the outcome of subsequent reactions, enabling a high degree of regio- and diastereoselectivity. The spatial arrangement of the substituents on the puckered cyclobutane ring influences the trajectory of incoming reagents, favoring attack from the less sterically hindered face.

A key example of stereocontrol is seen in the ring-opening of epoxides derived from related aminocyclitols. In studies on N,N-disubstituted 1,2-epoxy-3-aminocyclopentanes, which are structurally analogous to epoxides that could be formed from derivatives of this compound, the regioselectivity of the nucleophilic attack is highly dependent on the reaction conditions and the nature of the substituents on the nitrogen atom. beilstein-journals.org For instance, the treatment of (1RS,2SR,3SR)-1,2-epoxy-3-(N,N-dibenzylamino)cyclopentane with various amine nucleophiles can lead to a mixture of regioisomeric products resulting from attack at either of the two epoxide carbons. beilstein-journals.org The stereochemical outcome is typically a trans-diaxial opening of the epoxide ring. beilstein-journals.org

Similarly, the reduction of a cyclobutanone derived from the parent alcohol would be highly diastereoselective. The hydride reagent will preferentially attack from the less hindered face of the cyclobutane ring, leading to a predictable stereoisomer of the resulting cyclobutanol. This principle of steric-approach control is a common feature in the chemistry of cyclic systems.

Another strategy to achieve high stereoselectivity involves the use of chiral catalysts or auxiliaries. Asymmetric reactions, such as organocatalytic vinylogous Michael additions, have been shown to proceed with high enantio- and diastereoselectivity on cyclic systems. rsc.org While not demonstrated specifically on this compound, these methods highlight the potential for controlling the formation of new stereocenters on the cyclobutane ring. The existing chiral centers in the molecule would act in concert with the catalyst to favor the formation of one specific diastereomer.

The table below presents examples of reactions where regioselectivity and diastereoselectivity are controlled in aminocyclitol systems relevant to this compound derivatives.

SubstrateReagent(s) and ConditionsProduct(s)Selectivity OutcomeReference(s)
(1RS,2SR,3SR)-1,2-epoxy-3-(N,N-dibenzylamino)cyclopentaneAmines (e.g., 2-methyl-1H-imidazole), Cs₂CO₃, DMSOMixture of C1 and C2 regioadductsRegioselective, favoring trans-diaxial opening beilstein-journals.org
Chiral β-Amino Alcohol1. SOCl₂ 2. RuCl₃, NaIO₄ 3. NaN₃, DMFβ-Azido AmineRegio- and stereoselective SN2 reaction mdpi.com
N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate epoxideHCl(g) in MeOHMixture of bicyclic lactone and chlorohydrinRegioselective ring-opening influenced by conformation nih.gov

These examples underscore how the existing stereochemical and electronic features of this compound derivatives can be harnessed to achieve highly controlled and predictable chemical transformations, paving the way for the synthesis of complex and stereochemically rich cyclobutane structures.

Stereochemical Control and Chiral Resolution in Cyclobutanol Chemistry

Diastereomeric Control in Synthesis of Cyclobutanol (B46151) Isomers

The synthesis of substituted cyclobutanols often yields a mixture of diastereomers. The ability to control the ratio of these isomers is a critical aspect of synthetic efficiency. One notable method for the diastereoselective synthesis of 2-aminocyclobutanol derivatives is the Norrish/Yang photocyclization reaction. acs.org This reaction involves the intramolecular γ-hydrogen abstraction by an excited carbonyl group, leading to a 1,4-biradical intermediate that subsequently cyclizes to form the cyclobutanol ring. acs.orgdatapdf.com

The diastereoselectivity of the Yang cyclization is remarkably high and is influenced by several factors, including the stereochemistry of the starting material and the potential for hydrogen bonding in the intermediate biradicals. acs.org For instance, the photocyclization of chiral N-acylated α-amino p-methylbutyrophenone derivatives, which are precursors to N-acyl-2-aminocyclobutanols, demonstrates significant diastereomeric control. The stereochemical outcome is rationalized by a three-step mechanism involving diastereoselective hydrogen abstraction, conformational equilibration of the 1,4-biradicals stabilized by hydrogen bonding, and diastereoselective combination of the biradicals. acs.org

Research on various α-amino acid-derived substrates has shown that high diastereoselectivity can be achieved. The specific diastereomeric ratios are dependent on the nature of the amino acid side chain. acs.org

Table 1: Diastereoselectivity in the Yang Photocyclization to form N-Acyl-2-aminocyclobutanols acs.org
Starting Material (N-Acyl-α-amino p-methylbutyrophenone derivative from)Diastereomeric Ratio (d.r.) of Cyclobutanol Product
(S)-Alanine88:12
(S)-Valine>98:2
(S)-Phenylalanine95:5
(2S,3S)-Isoleucine>98:2 (High Diastereospecificity)
(2S,3R)-allo-Isoleucine>98:2 (High Diastereospecificity)

These results highlight the potential for achieving high levels of diastereomeric control in the synthesis of 2-aminocyclobutanol derivatives, a crucial step for producing specific stereoisomers of compounds like 2-(dibenzylamino)cyclobutanol.

Enantioselective Approaches to Chiral Cyclobutanols

Accessing enantiomerically pure cyclobutanols is a significant challenge that has been addressed through various asymmetric synthesis strategies. nih.govrsc.org While information specifically detailing the enantioselective synthesis of this compound is limited, several powerful methods have been developed for chiral cyclobutanols and related structures. These methods often involve the enantioselective functionalization of prochiral cyclobutanones or the use of chiral catalysts in cycloaddition reactions. researchgate.netresearchgate.net

One prominent strategy is the catalytic enantioselective reduction of prochiral cyclobutanones. rsc.org Ketoreductases (KREDs) have been successfully engineered and employed for the highly enantiospecific reduction of ketones to produce homochiral alcohols, which are valuable pharmaceutical intermediates. rsc.org Another approach involves the functionalization of readily available cyclobutanones and cyclobutenones, which serve as prochiral substrates, to create versatile four-membered ring compounds with high enantiomeric purity. researchgate.net Cascade reactions, such as an Ir-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition, have proven effective for generating enantioenriched cyclobutane (B1203170) derivatives with excellent diastereo- and enantioselectivities (up to 12:1 d.r. and >99% ee). nih.gov

Chiral Auxiliary and Organocatalytic Strategies

Chiral auxiliaries and organocatalysis represent two powerful pillars of modern asymmetric synthesis that are applicable to the construction of chiral cyclobutanol derivatives.

Chiral Auxiliary Strategies: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. nih.govyoutube.comthieme-connect.de After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral 1,2-amino alcohols, amino acid esters have been used as versatile chiral auxiliary groups. thieme-connect.de In the context of this compound, a strategy could involve attaching a chiral auxiliary to a cyclobutanone (B123998) precursor, performing a diastereoselective reduction or addition of the dibenzylamino group, and then cleaving the auxiliary. For example, 1,2-amino alcohols and their heterocyclic derivatives are well-established chiral auxiliaries in asymmetric synthesis. nih.gov

Organocatalytic Strategies: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering an alternative to metal-based catalysts. mdpi.comresearchgate.net Bifunctional organocatalysts, which contain both a Lewis basic site (like a tertiary amine) and a hydrogen-bond donor site (like a thiourea (B124793) or amide), are particularly effective. mdpi.comnih.gov These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to high levels of stereocontrol. For instance, an enantioselective Michael addition-ring expansion cascade involving cyclobutanones has been developed using bifunctional aminocatalysts to produce functionalized eight-membered lactams with high enantioselectivity. nih.gov Similarly, chiral diphenylprolinol TMS ether has been used to catalyze the asymmetric cascade Michael-alkylation of α,β-unsaturated aldehydes to prepare chiral cyclopropanes, a strategy that could be adapted for cyclobutane synthesis. researchgate.net

Table 2: Asymmetric Synthesis Strategies for Chiral Cyclobutane Derivatives
StrategyDescriptionPotential Application for this compound
Chiral AuxiliaryTemporary incorporation of a chiral molecule to direct a stereoselective reaction. nih.govthieme-connect.deAttachment of an amino acid-derived auxiliary to a cyclobutanone precursor to control the stereoselective introduction of the alcohol and amino groups.
OrganocatalysisUse of small chiral organic molecules to catalyze asymmetric reactions. mdpi.comnih.govEnantioselective reduction of a 2-(dibenzylamino)cyclobutanone precursor or an asymmetric addition to a cyclobutenone catalyzed by a chiral organocatalyst.

Separation Techniques for Stereoisomers

When a synthesis produces a mixture of stereoisomers, their separation is necessary to obtain the pure, desired compound. Since enantiomers have identical physical properties, they cannot be separated by standard techniques like distillation or crystallization. mdpi.com Diastereomers, however, have different physical properties and can be separated by conventional methods. mdpi.com

The primary strategy for resolving a racemic mixture of enantiomers is to convert them into a mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. thieme-connect.de For an amine like this compound, a chiral acid could be used to form diastereomeric salts. These salts, having different solubilities, can then be separated by fractional crystallization. thieme-connect.de After separation, the addition of a base regenerates the individual enantiomers of the amine.

Alternatively, the racemic alcohol can be derivatized with a chiral agent to form diastereomeric esters, which can then be separated by chromatography. mdpi.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for the direct separation of enantiomers without derivatization. scribd.com For diastereomers, separation can often be achieved using standard, non-chiral chromatography techniques. mdpi.com

Stereochemical Analysis of Cyclobutane Ring Pucker and Conformation

The cyclobutane ring is not planar but exists in a puckered or folded conformation to relieve torsional strain. nih.gov This puckering results in two distinct positions for substituents: axial and equatorial, similar to cyclohexane. The conformational preferences of substituted cyclobutanes are crucial for understanding their reactivity and biological activity.

The analysis of these conformations is typically carried out through a combination of experimental techniques, such as X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods like Density Functional Theory (DFT) calculations. An extensive study on 2-substituted cyclobutane-α-amino acid derivatives revealed that the substituent at the C2 position, when fixed in an equatorial position, modulates the conformational preference of the ring-puckering.

Theoretical and Computational Investigations

Quantum Chemical Studies of 2-(Dibenzylamino)cyclobutanol and Analogues

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are central to modern chemical research, providing a framework to investigate electronic structure and reactivity. nih.gov These methods allow for the detailed examination of molecules like this compound and its analogues at the atomic level.

Density Functional Theory (DFT) has become an essential tool for the semi-quantitative study of organic reactivity. mdpi.comnih.gov It is based on the principle that the ground state energy of a molecule is a unique functional of its electron density. nih.govmdpi.com From this fundamental concept, a range of chemical reactivity descriptors can be derived to predict how a molecule like this compound will behave in a chemical reaction. nih.gov

Key global reactivity indices calculated using DFT include:

Electronic Chemical Potential (μ): This index measures the tendency of electron density to escape from the system. researchgate.net

Global Electrophilicity (ω): This descriptor quantifies the ability of a molecule to accept electrons. nih.govresearchgate.net

Global Nucleophilicity (N): Conversely, this index measures a molecule's ability to donate electrons. nih.govresearchgate.net

Table 1: Key Conceptual DFT Reactivity Descriptors

Descriptor Symbol Definition Relevance to this compound
Electronic Chemical Potential μ First derivative of energy (E) with respect to the number of electrons (N) Indicates the molecule's general tendency to react by exchanging electron density.
Global Electrophilicity ω Measures the stabilization in energy when the system acquires additional electronic charge Predicts the molecule's capacity to act as an electron acceptor.
Global Nucleophilicity N Measures the molecule's ability to donate charge Predicts the molecule's capacity to act as an electron donor, likely influenced by the nitrogen lone pair.
Parr Functions P(r) Describes the most probable sites for nucleophilic or electrophilic attacks Identifies specific atoms (e.g., C, N, O) most likely to participate in bond formation.

Beyond predicting static reactivity, DFT is extensively used to model the entire course of a chemical reaction. By calculating the potential energy surface, researchers can map out the most favorable reaction pathways. This involves identifying and characterizing the geometries and energies of reactants, products, intermediates, and, crucially, transition states. researchgate.net

For this compound, computational analysis could elucidate the mechanisms of its potential reactions, such as ring-opening, substitution, or elimination. For example, the high ring strain of the cyclobutane (B1203170) core suggests that ring-opening reactions would be a favorable process. arxiv.org DFT calculations could model the transition state for the C-C bond cleavage, determining the activation energy required for this transformation. This approach allows for a comparison between different potential mechanisms, identifying the most kinetically and thermodynamically favorable route.

Molecular Modeling of Cyclobutane Ring Strain and Reactivity

The cyclobutane ring is a defining feature of this compound, and its inherent strain energy is a primary driver of its chemical reactivity. nih.gov Molecular modeling allows for a quantitative understanding of this strain and its consequences.

The strain energy of cyclobutane is significant, making it less stable and more reactive than its acyclic or larger-ring counterparts like cyclopentane (B165970) and cyclohexane. libretexts.orgmasterorganicchemistry.com This instability arises from two main factors:

Angle Strain: The internal C-C-C bond angles in a planar cyclobutane would be 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. To relieve some torsional strain, the ring puckers, resulting in an actual bond angle of about 88°. wikipedia.org

Torsional Strain: The puckered conformation also reduces the eclipsing interactions between hydrogen atoms on adjacent carbon atoms. wikipedia.org

Table 2: Comparison of Strain Energies in Small Cycloalkanes

Cycloalkane Ring Size Strain Energy (kcal/mol) Source
Cyclopropane 3 ~28.1 nih.gov
Cyclobutane 4 ~26.3 nih.govwikipedia.org
Cyclopentane 5 ~7.1 nih.gov

Values are approximate and can vary slightly based on the method of calculation.

In Silico Prediction of Chemical Transformations

In silico methods, which are computational approaches to scientific inquiry, can be used to predict the likely chemical transformations a molecule might undergo. nih.gov For this compound, these predictions can guide synthetic efforts and help to understand its metabolic fate or decomposition pathways.

Network-based inference methods are a powerful tool in this area. nih.gov By integrating large databases of known chemical reactions and biological interactions, these models can predict novel drug-target interactions or chemical mechanisms of action. nih.govnih.gov For a specific compound like this compound, its structure would be used as an input. The algorithm would then compare its structural features and calculated properties (such as those from DFT) to those of compounds in the database, identifying potential reactions it might undergo based on known transformations of similar substructures. This could predict, for example, its susceptibility to oxidation, reduction, or cleavage under specific conditions.

Computational Design of Catalytic Systems for Cyclobutanol (B46151) Synthesis

Computational chemistry is not only for analyzing existing molecules but also for designing new ways to make them. nih.gov The synthesis of a substituted cyclobutanol like this compound can be challenging. Computational modeling can be employed to design and optimize a catalytic system for its efficient synthesis.

This process involves several steps:

Hypothesizing a Catalytic Cycle: Researchers propose a plausible reaction mechanism, for instance, a metal-catalyzed cycloaddition or C-H activation/functionalization pathway.

Modeling Key Steps: Using methods like DFT, each elementary step of the proposed cycle (e.g., oxidative addition, migratory insertion, reductive elimination) is modeled. acs.org

Optimizing the Catalyst: The structure of the catalyst (e.g., the metal center and its surrounding ligands) can be systematically modified in silico to lower the energy of the rate-limiting transition state, thereby predicting a more efficient catalytic system. This could involve screening different metals or tuning the steric and electronic properties of the ligands to achieve higher yield and selectivity for the desired cyclobutanol product.

Table of Mentioned Chemical Compounds

Compound Name
This compound
Cyclobutane
Cyclohexane
Cyclopentane
Cyclopropane

Role As a Building Block and Precursor in Organic Synthesis

Synthesis of Complex Carbocycles and Heterocycles

The cyclobutane (B1203170) framework is a key structural motif in numerous natural products and bioactive molecules. unica.itnih.gov Its use as a building block allows for the creation of conformationally rigid structures that are of growing interest in medicinal chemistry. ru.nl The inherent ring strain of the cyclobutane can be exploited to drive reactions that form larger, more complex carbocyclic and heterocyclic systems. researchgate.net

2-(Dibenzylamino)cyclobutanol serves as a precursor to these complex structures. For instance, the oxidation of the cyclobutanol (B46151) to the corresponding cyclobutanone (B123998) provides a key intermediate. This cyclobutanone can then undergo various transformations, such as Baeyer-Villiger oxidation to form γ-lactones, which are precursors to substituted tetrahydrofurans. Furthermore, the cyclobutane ring itself can participate in rearrangement reactions or C-H functionalization to build more elaborate molecular architectures. nih.gov The presence of the protected amino group adds another layer of synthetic versatility, allowing for the introduction of nitrogen into the final heterocyclic product. For example, cascade reactions starting from 2-hydroxycyclobutanone have been shown to produce structurally diverse 2-oxabicyclo[3.2.0]heptan-3-ones, highlighting the potential of cyclobutanol derivatives in synthesizing complex fused heterocyclic systems. unica.it

Precursor to Amino Acid Derivatives and Peptidomimetics

Unnatural amino acids and peptidomimetics are crucial in drug discovery for their ability to enhance the metabolic stability and conformational properties of peptides. nih.govnih.gov Cyclobutane amino acids (CBAAs) have emerged as an important class of these derivatives, used to create strained, conformationally restricted peptide mimetics. nih.govchemistryviews.org

This compound is a valuable precursor for synthesizing cyclobutane-containing amino acid derivatives. The synthetic strategy often involves the manipulation of the hydroxyl and amino functionalities. For example, oxidation of the alcohol followed by subsequent reactions can lead to the formation of cyclobutane α-amino acids. nih.gov The dibenzylamino group acts as a masked primary amine, which can be revealed at a later stage of the synthesis. Methodologies for preparing cyclobutane β-amino acids, which are useful building blocks for peptidomimetics and helical foldamers, have also been developed, often relying on cycloaddition strategies or Michael additions. chemistryviews.org The use of cyclobutane serine amino acid derivatives as precursors for other important molecules like 5-hydroxyproline (B3207377) has also been reported. researchgate.net

Precursor TypeTarget MoleculeSynthetic StrategySignificanceReference
Cyclobutane ScaffoldCyclobutane α-Amino Acids (CBAAs)Photocatalyzed [2+2]-cycloaddition of dehydroamino acids.Provides access to value-added strained cyclobutane α-amino acid derivatives. nih.gov
Cyclobutane DerivativeCyclobutane β-Amino AcidsTandem amidation/Michael addition protocol.Useful building blocks for constructing peptidomimetics and helical foldamers. chemistryviews.org
Cyclobutane Serine Analogs5-Hydroxyproline DerivativesMechanism involves tandem Michael and Wittig-like reactions.Demonstrates the conversion of cyclobutane amino acids into other valuable proline derivatives. researchgate.net

Cyclobutanol as a Key Intermediate in Multi-Step Synthesis

The cyclobutanol moiety is a highly versatile intermediate in organic synthesis. ru.nlorganic-chemistry.org Its utility stems from the ease with which the hydroxyl group can be transformed into other functional groups and the unique reactivity of the four-membered ring. researchgate.net Syntheses involving cyclobutanol intermediates often take advantage of high-pressure [2+2] cycloaddition reactions to form the core cyclobutane structure, which can then be further derivatized. ru.nl

In a multi-step synthesis, this compound can be employed at a crucial juncture to introduce both the cyclobutane scaffold and a protected nitrogen atom. The cyclobutanol can be a starting point for creating a library of diverse compounds by modifying both the hydroxyl group and the amino group. For example, the hydroxyl group can be used as a handle for etherification or esterification, while the dibenzylamino group can be deprotected and subsequently acylated or alkylated. The construction of complex cyclobutane building blocks through methods like photosensitized [2+2] cycloaddition of vinyl boronate esters further underscores the importance of cyclobutane intermediates in accessing structurally complex molecules for drug discovery. nih.gov

Synthesis of Specific Scaffolds

Dihydrofuranone, particularly the γ-lactone core structure, is present in numerous natural products and biologically active compounds. researchgate.net A common synthetic route to γ-lactones involves the Baeyer-Villiger oxidation of the corresponding cyclobutanone. Therefore, this compound can serve as a precursor to dihydrofuranone derivatives. The synthesis would begin with the oxidation of the cyclobutanol to the cyclobutanone. This ketone can then be subjected to oxidation with a peroxy acid (e.g., m-CPBA) to induce ring expansion, yielding the corresponding γ-lactone, which is a dihydrofuranone derivative. The presence of the dibenzylamino substituent on the ring would result in a functionalized lactone, ready for further synthetic modifications.

Indole (B1671886) and tryptamine (B22526) scaffolds are foundational structures in a vast number of alkaloids and pharmaceutically important compounds. grinnell.edunih.gov Tryptamine and its derivatives are often used as key building blocks in the total synthesis of complex natural products. nih.gov The synthesis of tryptamine derivatives can be achieved through various methods, including the reductive alkylation of indoles. researchgate.net

While not a direct precursor, this compound can be envisioned as a strategic component in the synthesis of novel tryptamine or indole analogues. For example, ring-opening of the cyclobutane could generate a four-carbon chain that can be used to construct part of a larger heterocyclic system attached to an indole core. Alternatively, the cyclobutanol moiety could be appended to a pre-formed indole ring, with subsequent transformations leading to complex, polycyclic indole alkaloids. The development of methods for the synthesis of 2,3-disubstituted indole derivatives often involves the conversion of one functional group to another, a strategy where the functionalities of this compound could be highly advantageous. researchgate.net

ScaffoldSynthetic Approach HighlightKey Precursor/IntermediateSignificanceReference
Tryptamine DerivativesColumn-free synthesis using phthalimide (B116566) as a precursor.Phthalimide and SaccharinProvides an efficient method for obtaining tryptamine derivatives that are otherwise costly or unavailable. grinnell.edu
Indole AlkaloidsFischer indole synthesis is a key step in the total synthesis of many alkaloids.Phenylhydrazine derivatives and ketones/aldehydes.A classic and powerful method for constructing the indole nucleus in complex natural products. nih.gov
2-Substituted TryptaminesCyanide-catalyzed imino-Stetter reaction of 2-aminocinnamyl nitriles and aldehydes.2-Aminocinnamyl nitrilesA two-step protocol to access 2-substituted tryptamine derivatives. researchgate.net

Spirocyclic compounds, which contain two rings connected by a single common atom, are attractive scaffolds in drug discovery due to their inherent three-dimensionality and structural rigidity. whiterose.ac.uk Cyclobutane-containing spirocycles are particularly valuable because the rigid four-membered ring helps to define precise exit vectors for substituents. nih.gov The synthesis of these compounds often involves the derivatization of a spirocyclic cyclobutene (B1205218) or the use of a cyclobutane-based building block. nih.govnih.gov

This compound can be a key starting material for the synthesis of nitrogen-containing spirocyclic compounds. Oxidation to the cyclobutanone followed by reaction with appropriate reagents can lead to the formation of a spiro center. For instance, reaction with a suitable bifunctional nucleophile could lead to the formation of a heterocyclic ring spiro-fused to the cyclobutane. The development of spirocyclobutyl piperidine (B6355638) building blocks highlights the modular approach to creating lead-like compounds for medicinal chemistry, a strategy where a functionalized cyclobutanol like the title compound would be highly applicable. whiterose.ac.uk

Advanced Analytical Methodologies in Characterization

Spectroscopic Characterization for Stereochemical Assignment

Spectroscopic methods are paramount in defining the three-dimensional arrangement of atoms in 2-(Dibenzylamino)cyclobutanol, providing detailed insights into its relative and absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) for Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the configurational analysis of this compound. Both ¹H and ¹³C NMR would provide critical data to distinguish between possible cis and trans isomers, which arise from the relative orientation of the dibenzylamino and hydroxyl groups on the cyclobutane (B1203170) ring.

In ¹H NMR analysis, the coupling constants (J-values) between the protons on the cyclobutane ring are particularly informative. The magnitude of these coupling constants is dependent on the dihedral angle between the protons, which in turn is defined by the cis or trans configuration of the substituents. A larger coupling constant is typically observed for trans-protons, while a smaller coupling constant is characteristic of cis-protons. The chemical shifts of the methine protons attached to the carbon atoms bearing the hydroxyl and dibenzylamino groups would also differ significantly between isomers due to the varying anisotropic effects of the substituents in their different spatial arrangements.

Hypothetical ¹H and ¹³C NMR Data for a Stereoisomer of this compound

Atom Hypothetical ¹H Chemical Shift (δ, ppm) Hypothetical ¹³C Chemical Shift (δ, ppm)
C-1 (CH-OH)~4.0-4.5 (m)~70-75
C-2 (CH-N)~3.0-3.5 (m)~60-65
C-3, C-4 (CH₂)~1.5-2.5 (m)~20-30
Benzyl (B1604629) CH₂~3.5-4.0 (s)~50-55
Aromatic C-H~7.2-7.4 (m)~127-130
Aromatic C (quaternary)-~135-140

Note: This table is illustrative and based on general chemical shift ranges for similar functional groups. Actual values would need to be determined experimentally.

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. nih.govresearchgate.net This technique provides a three-dimensional map of electron density, from which the precise spatial arrangement of all atoms in the crystal lattice can be determined, including the absolute configuration (R or S) at the chiral centers of this compound.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For a molecule with chiral centers like this compound, the use of anomalous dispersion can allow for the unambiguous assignment of the absolute configuration. nih.gov Although no public crystal structure data for this compound is currently available, this method would be the gold standard for confirming its absolute stereochemistry.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.7
β (°)95.5
Volume (ų)1345
Z4

Note: This table is for illustrative purposes only and represents plausible data for a molecule of this type.

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating its different stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both purity analysis and isomer separation. For separating the enantiomers of this compound, chiral HPLC is the method of choice. csfarmacie.cznih.govmdpi.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. nih.gov The choice of the CSP and the mobile phase composition are critical for achieving optimal resolution.

Gas Chromatography (GC) can also be employed for purity assessment, particularly for analyzing volatile impurities. For the separation of stereoisomers, chiral GC columns can be used. uta.edu In some cases, derivatization of the analyte to form diastereomers with a chiral reagent can allow for separation on a non-chiral column. mdpi.com These techniques are crucial for ensuring the enantiomeric purity of the final compound. researchgate.net

Illustrative Chiral HPLC Parameters for Isomer Separation

Parameter Illustrative Condition
ColumnChiral Stationary Phase (e.g., cellulose (B213188) or amylose-based)
Mobile PhaseHexane/Isopropanol (90:10) with 0.1% Diethylamine
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (Isomer 1)~8.5 min
Retention Time (Isomer 2)~10.2 min

Note: This table provides an example of typical conditions for chiral separation and would require experimental optimization.

Future Research Directions in 2 Dibenzylamino Cyclobutanol Chemistry

Development of Novel and Sustainable Synthetic Protocols

Future efforts in the synthesis of 2-(dibenzylamino)cyclobutanol and its analogs will likely prioritize the development of more efficient, sustainable, and atom-economical methodologies. A promising avenue lies in the exploration of photochemical reactions, such as the Norrish/Yang type cyclization of α-amido alkylaryl ketones, which can provide stereoselective access to 2-aminocyclobutanol derivatives. acs.org This approach, starting from readily available α-amino acids, offers a potential route to chiral N-acylated 2-aminocyclobutanols. acs.org

Furthermore, the principles of green chemistry are expected to guide the development of new synthetic strategies. This includes the use of unprotected sugars and anilines in one-pot protocols to generate functionalized indole (B1671886) derivatives, a method that could be adapted for the synthesis of complex amino alcohol scaffolds with high atom economy and under mild reaction conditions. rsc.org The pursuit of catalytic enantioselective methods for the synthesis of cyclobutanols, such as the sequential reduction and C-H functionalization of cyclobutanones, will also be a key focus, aiming to produce these compounds in high yield and enantiomeric purity. nih.govrsc.org

A summary of potential future synthetic approaches is presented in the table below:

Synthetic ApproachKey FeaturesPotential Advantages
PhotocyclizationUtilizes light to induce ring formation from acyclic precursors.Stereoselective, potential for complex structures.
One-Pot ReactionsCombines multiple reaction steps into a single procedure.Increased efficiency, reduced waste.
Catalytic Enantioselective Reduction/FunctionalizationSequential reactions to create chiral centers.High enantiopurity, access to functionalized products.

Exploration of New Catalytic Systems for Enantioselective Transformations

The chiral scaffold of this compound makes it an intriguing candidate as a ligand or precatalyst in asymmetric catalysis. Future research will likely explore its application in a variety of enantioselective transformations. A significant area of investigation will be its use in transition metal-catalyzed reactions, drawing inspiration from the successful application of other chiral ligands in processes like iridium-catalyzed enantioselective cleavage of cyclobutanols. nih.gov In such reactions, the amino alcohol moiety could coordinate to a metal center, inducing a chiral environment for subsequent bond-forming or bond-breaking events.

The development of novel catalytic systems could also involve the use of this compound derivatives in organocatalysis. For instance, aminocatalysis has proven effective in the enantioselective Michael addition of amino ester imines, and the structural features of this compound could be exploited to design new and more effective catalysts for similar transformations. beilstein-journals.org The goal will be to develop robust catalytic systems that can achieve high enantioselectivities across a broad range of substrates.

Key areas for the exploration of new catalytic systems are outlined below:

Catalytic SystemPotential ApplicationDesired Outcome
Transition Metal ComplexesAsymmetric C-C and C-X bond formation.High enantioselectivity and turnover numbers.
OrganocatalysisEnantioselective Michael additions, aldol (B89426) reactions, etc.Metal-free, environmentally benign transformations.

Advanced Computational Modeling for Mechanism Elucidation and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly crucial role in understanding and predicting the behavior of this compound in chemical reactions. Future computational studies will likely focus on several key areas. Firstly, DFT calculations can be employed to elucidate the detailed reaction mechanisms of transformations involving this compound. For example, in iridium-catalyzed cyclobutanol (B46151) fragmentation, computational studies have been instrumental in supporting proposed mechanisms involving oxidative addition and β-carbon elimination, and even in predicting the stereochemical outcome. nih.gov Similar approaches can be applied to reactions where this compound acts as a catalyst or substrate.

Secondly, computational modeling can aid in the rational design of new catalysts and reactions. By simulating the transition states of potential reaction pathways, researchers can predict which catalyst structures or reaction conditions will lead to the desired products with high selectivity. acs.org For instance, computational studies on the base-catalyzed reactions of cyclobutane-1,2-dione have provided insights into competing reaction paths, guiding experimental efforts towards desired outcomes. beilstein-journals.org This predictive power can significantly accelerate the discovery and optimization of novel synthetic methodologies.

Finally, computational studies can provide a deeper understanding of the fundamental electronic and steric properties of this compound that govern its reactivity. researchgate.netosti.gov This knowledge can inform the design of new experiments and the development of more sophisticated applications for this versatile molecule.

Computational ApproachApplicationBenefit
DFT CalculationsMechanism elucidation of catalytic cycles.Understanding reaction pathways and intermediates.
Transition State ModelingPredicting stereochemical outcomes and reaction barriers.Rational design of catalysts and reactions.
Electronic Structure AnalysisUnderstanding reactivity and bonding.Guiding experimental design.

Expanding the Scope of Cyclobutanol-Mediated Organic Reactions

Building upon the existing knowledge of cyclobutanol chemistry, future research will aim to significantly expand the repertoire of organic reactions mediated by this compound and its derivatives. A key direction will be the development of novel ring-opening and ring-expansion reactions to access a wider variety of molecular scaffolds. The inherent ring strain of the cyclobutane (B1203170) ring makes it a versatile precursor for the synthesis of larger, more complex structures. researchgate.net

The application of synthetic biology also presents an exciting frontier for expanding the chemical diversity of compounds derived from cyclobutanol precursors. By engineering biosynthetic pathways, it may be possible to produce novel analogs of this compound with tailored functionalities, opening up new avenues for drug discovery and materials science. nih.gov

Furthermore, the exploration of cascade reactions initiated by the functional groups on the this compound core could lead to the efficient construction of intricate polycyclic systems. researchgate.net The strategic placement of the amino and hydroxyl groups provides multiple points for further chemical elaboration, enabling the synthesis of a diverse array of complex molecules from a common starting material.

Reaction TypeGoalPotential Products
Ring-Opening/ExpansionAccessing diverse molecular scaffolds.Linear and larger cyclic compounds.
Synthetic Biology ApproachesCreating novel analogs with tailored properties.New bioactive molecules and materials.
Cascade ReactionsEfficient construction of complex polycyclic systems.Intricate molecular architectures.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(dibenzylamino)cyclobutanol?

The synthesis of amino-substituted cyclobutanol derivatives typically involves cycloaddition reactions or nucleophilic ring-opening of strained cyclobutane intermediates. For example:

  • Cycloaddition approaches : Azide-alkyne click chemistry (Huisgen 1,3-dipolar cycloaddition) has been adapted for similar compounds, using copper catalysts like [Cu(I)tren(C18H37)6]Br, though steric hindrance may require optimization .
  • Reductive amination : Dibenzylamine derivatives can be introduced via reductive amination of cyclobutanone precursors, followed by hydroxylation. SmI₂ has been used as a catalyst for nitro-aldol reactions in related systems (e.g., synthesis of 3-oxazolidin-2-one analogs) .
  • Solid-phase synthesis : For high-purity applications, solid-phase strategies (e.g., using resin-bound intermediates) are recommended to minimize side reactions .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical techniques :
    • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming the cyclobutane ring structure and dibenzylamino substituents. Look for characteristic shifts: cyclobutanol protons (δ 1.5–2.5 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm) .
    • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) can assess purity (>95% recommended for biological assays) .
    • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected for C₁₈H₂₁NO: calc. 267.16 g/mol).

Q. What are the recommended storage conditions for this compound?

  • Store under inert gas (N₂ or Ar) at –20°C in amber vials to prevent oxidation of the amine group.
  • Solubility The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Pre-saturate aqueous buffers with organic cosolvents (<5% v/v) for biological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound?

  • Case study : Discrepancies in melting points may arise from polymorphic forms or impurities.
    • Methodology :

Perform differential scanning calorimetry (DSC) to identify polymorphs.

Recrystallize from ethyl acetate/heptane (3:1 v/v) to isolate pure crystals for XRD analysis .

Compare with literature data from peer-reviewed sources (e.g., Sigma-Aldrich or MedChemExpress) .

Q. What strategies optimize the enantioselective synthesis of this compound for chiral drug development?

  • Catalytic asymmetric synthesis :
    • Use chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) to induce stereochemistry at the cyclobutanol carbon .
    • Example : (S)-configured analogs of similar amino alcohols (e.g., HIV protease inhibitor intermediates) were synthesized with >90% ee using SmI₂-mediated aldol reactions .

Q. How does the dibenzylamino group influence the reactivity of cyclobutanol in ring-opening reactions?

  • Mechanistic insights :
    • The dibenzylamino group acts as a directing group, stabilizing transition states via resonance.
    • Experimental design :

Perform kinetic studies on acid-catalyzed ring-opening (e.g., with HCl in THF).

Monitor regioselectivity (C-1 vs. C-3 bond cleavage) using 1^1H NMR .

  • Data interpretation : Compare with non-substituted cyclobutanol controls to isolate electronic effects .

Q. What role does this compound play in polymer or dendrimer synthesis?

  • Applications :
    • As a branching unit in dendrimers: The cyclobutane ring provides rigidity, while the amine enables crosslinking.
    • Case study : Copper-catalyzed click reactions with azide-functionalized monomers (e.g., triethynylbenzene) yield star polymers, though steric hindrance may require iterative coupling .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in aqueous environments?

  • Hazard mitigation :
    • Wear nitrile gloves and safety goggles; avoid inhalation (H335: May cause respiratory irritation) .
    • Waste disposal : Collect organic waste in halogen-free containers and treat with activated charcoal before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.